molecular formula C17H15N3O2S B2598464 N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034444-50-1

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2598464
M. Wt: 325.39
InChI Key: PGOKRPZTVBAQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. This drug has shown promising results in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The purpose of

Scientific Research Applications

Cellular Energy Metabolism and Cytoprotection

Nicotinamide participates in the cellular energy metabolism that directly impacts physiology, influencing oxidative stress and modulating pathways tied to cellular survival and death. In conditions involving immune system dysfunction, diabetes, and aging-related diseases, nicotinamide serves as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. This indicates a potential for N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide to influence similar pathways due to its structural relation to nicotinamide (Maiese et al., 2009).

Fluorescent Analogs and Biochemical Research

The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, illustrates the compound's utility in biochemical and physiological research. These analogs aid in studying cellular processes, including enzymatic reactions and metabolic pathways. This suggests that derivatives of nicotinamide, including N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, could be useful in creating novel probes for biochemical research (Barrio et al., 1972).

Role in NAD Biosynthesis and Disease Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is crucial in converting nicotinamide to nicotinamide adenine dinucleotide, an essential molecule in cellular metabolism. NAMPT's role in regulating nicotinamide adenine dinucleotide–consuming enzymes underscores the importance of nicotinamide in therapeutic interventions for diseases involving NAD metabolism (Tolstikov et al., 2014). This points to potential research applications of N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in studying NAD biosynthesis and its implications in disease.

Dermatological Applications

Nicotinamide has been explored for various dermatological applications, including cancer prophylaxis and the treatment of skin disorders. Its role in enhancing DNA repair and modulating immune responses in skin cells suggests potential dermatological research applications for related compounds (Forbat et al., 2017).

properties

IUPAC Name

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-15(12)20-17(21)13-5-6-16(19-10-13)22-14-7-8-23-11-14/h1-6,10,14H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOKRPZTVBAQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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